5-Bromo-2,4-difluorobenzodifluoride
Overview
Description
5-Bromo-2,4-difluorobenzodifluoride: is a chemical compound with the molecular formula C7H3BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2,4-difluorobenzodifluoride typically involves the bromination of 2,4-difluorobenzene. One common method includes the reaction of 2,4-difluorobenzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions:
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluorobenzodifluoride is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzodifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2,4-difluorotoluene: Similar in structure but with a methyl group instead of a difluoromethyl group.
5-Bromo-2,4-difluorobenzoic acid: Contains a carboxylic acid group, making it more polar and suitable for different applications.
Uniqueness: 5-Bromo-2,4-difluorobenzodifluoride is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions .
Biological Activity
5-Bromo-2,4-difluorobenzodifluoride is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, potential applications, and relevant research findings.
- Chemical Formula : C7H3BrF2
- Molecular Weight : 223.00 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological systems, including enzyme inhibition and receptor modulation. The presence of bromine and fluorine atoms enhances its reactivity and potential for biological interaction.
- Enzyme Inhibition :
- Compounds with halogen substituents often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor Interaction :
- Preliminary data suggest that this compound may interact with adrenergic receptors, potentially influencing cardiovascular responses.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several halogenated compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 50 | E. coli, S. aureus |
Control (Standard Antibiotic) | 10 | E. coli |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent cytotoxic effect. The IC50 value was found to be approximately 30 µM after 48 hours of exposure.
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 | 30 | 48 hours |
HeLa | Not Determined | - |
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Antiviral Properties : Some studies suggest potential antiviral activity against specific viruses; however, further research is needed to confirm these effects.
- Neuroprotective Effects : Preliminary investigations indicate that this compound may exert neuroprotective effects in models of neurodegeneration.
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMHBNRSYEIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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